Cinchonine sulfate dihydrate

Catalog No.
S6641755
CAS No.
5949-17-7
M.F
C38H50N4O8S
M. Wt
722.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinchonine sulfate dihydrate

CAS Number

5949-17-7

Product Name

Cinchonine sulfate dihydrate

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate

Molecular Formula

C38H50N4O8S

Molecular Weight

722.9 g/mol

InChI

InChI=1S/2C19H22N2O.H2O4S.2H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t2*13-,14-,18+,19-;;;/m00.../s1

InChI Key

LPXYGFYEGUEAQG-KKDFKURBSA-N

SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O

The exact mass of the compound Cinchonine sulfate dihydrate, 98% is 722.33493574 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cinchonine sulfate dihydrate (CAS 5949-17-7) is a high-purity alkaloid salt utilized as a chiral resolving agent, an organocatalyst, and a precursor for chiral phase-transfer catalysts. Unlike its free base counterpart, the sulfate dihydrate form provides a stable, reproducible hydration state (typically 4.7 to 5.2 percent water content) and significantly enhanced aqueous solubility. These properties make it highly processable for biphasic reactions, diastereomeric salt crystallization, and large-scale enantiomeric separations where precise molar dosing and solvent compatibility are critical for reproducible yields .

Substituting cinchonine sulfate dihydrate with cinchonine free base or monovalent salts introduces severe process variability. The free base suffers from poor aqueous solubility (approximately 0.38 g/L), which restricts its utility in aqueous-organic biphasic catalysis and requires excessive volumes of organic solvents for dissolution. Furthermore, anhydrous forms or alternative salts often exhibit unpredictable hygroscopicity, leading to inaccurate stoichiometric weighing and variable crystallization kinetics during chiral resolution. The divalent sulfate anion and stable dihydrate crystal lattice specifically promote robust diastereomeric salt precipitation that cannot be reliably replicated by these in-class substitutes [1].

Aqueous Solubility for Biphasic Processability

Cinchonine sulfate dihydrate exhibits orders of magnitude higher aqueous solubility compared to the cinchonine free base. While the free base is practically insoluble in water (approximately 0.38 g/L), the sulfate salt readily dissolves, enabling its direct use in aqueous-organic biphasic systems and facilitating efficient quaternization for phase-transfer catalyst synthesis without requiring excessive volumes of organic solvents [1].

Evidence DimensionAqueous solubility at 25°C
Target Compound DataHighly soluble (enabling concentrated aqueous stock solutions)
Comparator Or BaselineCinchonine free base (~0.38 g/L)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsStandard aqueous solvent at room temperature

High aqueous solubility is critical for biphasic phase-transfer catalysis and reduces the need for large volumes of hazardous organic solvents during processing.

Stable Dihydrate Lattice for Reproducible Stoichiometric Weighing

The dihydrate form of cinchonine sulfate maintains a stable water content of 4.7 to 5.2 percent under standard laboratory conditions. In contrast, anhydrous cinchonine salts are prone to rapid moisture absorption, which skews molecular weight calculations and causes stoichiometric errors during the formation of diastereomeric salts. This stable hydration state ensures precise molar equivalency, which is paramount for maximizing yields during chiral resolution workflows .

Evidence DimensionMoisture uptake and hydration stability
Target Compound DataStable dihydrate (4.7 to 5.2% water content)
Comparator Or BaselineAnhydrous cinchonine salts (variable hygroscopicity)
Quantified DifferenceElimination of stoichiometric drift due to unpredictable moisture absorption
ConditionsAmbient storage and standard laboratory weighing conditions

Predictable hydration prevents dosing errors, ensuring high reproducibility in stoichiometric chiral resolutions and catalyst synthesis.

Enhanced Crystallization Kinetics in Chiral Resolution

When utilized as a resolving agent for racemic acids, the sulfate anion in cinchonine sulfate dihydrate yields highly crystalline diastereomeric networks. The divalent sulfate acts as a rigid bridge in the crystal lattice, promoting faster precipitation and higher initial enantiomeric purities compared to hydrochloride salts or free bases, which frequently yield oils or slow-crystallizing salts. This structural advantage reduces the number of recrystallization cycles required to achieve target enantiomeric excess .

Evidence DimensionCrystallization efficiency and lattice rigidity
Target Compound DataDivalent sulfate dihydrate (promotes rigid, fast-precipitating networks)
Comparator Or BaselineCinchonine hydrochloride or free base (often yields oils or slow-crystallizing salts)
Quantified DifferenceReduction in required recrystallization steps to achieve target optical purity
ConditionsResolution of racemic organic acids in protic solvents

Faster, higher-purity crystallization directly reduces process time and solvent waste in industrial-scale enantiomeric separations.

Large-Scale Chiral Resolution of Racemic Acids

Due to its stable dihydrate crystal lattice and divalent sulfate bridging, this compound is a highly effective choice for the optical resolution of racemic carboxylic and sulfonic acids. It minimizes the need for multiple recrystallizations, making it cost-effective for pharmaceutical intermediate production .

Synthesis of Chiral Phase-Transfer Catalysts (PTCs)

The high aqueous solubility of the sulfate salt makes it a highly suitable precursor for synthesizing quaternized cinchoninium salts, such as N-benzylcinchoninium derivatives. It allows for smooth reactions in polar or biphasic media where the free base would fail to dissolve adequately .

Asymmetric Organocatalysis in Biphasic Media

In asymmetric transformations requiring aqueous-organic interfaces, the sulfate dihydrate provides the necessary solubility and stereochemical rigidity to induce high enantioselectivity, outperforming non-soluble free base alternatives in aqueous environments .

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

722.33493574 g/mol

Monoisotopic Mass

722.33493574 g/mol

Heavy Atom Count

51

UNII

8V7A43GW58

Dates

Last modified: 11-23-2023

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